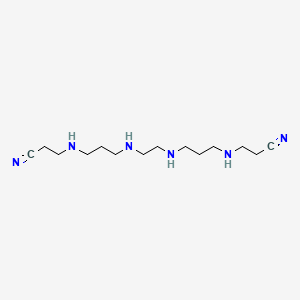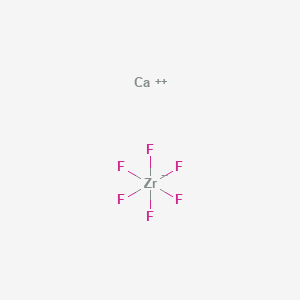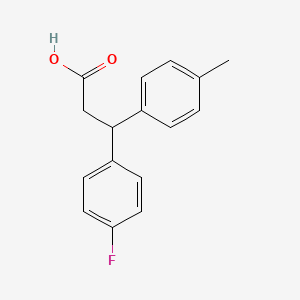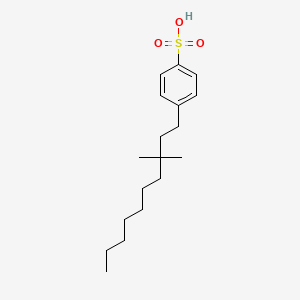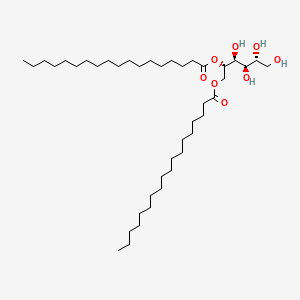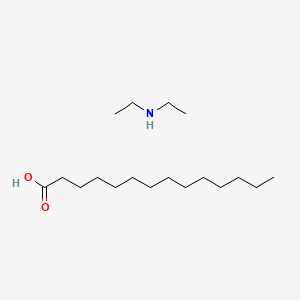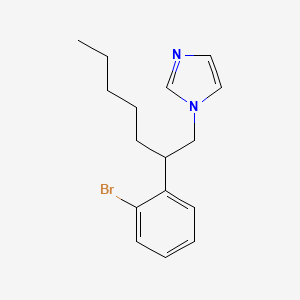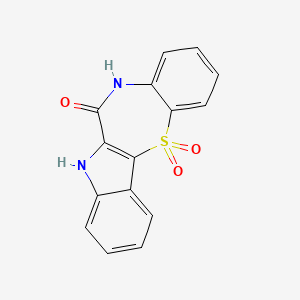
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dioxide: is a heterocyclic compound that belongs to the class of indole derivatives This compound is characterized by its unique fused ring structure, which includes an indole moiety and a benzothiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole and benzothiazepine precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the fused ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dioxide functional group, converting it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or benzothiazepine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated or aminated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various cellular pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one
- 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dihydro
Comparison:
Compared to its analogs, 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dioxide is unique due to the presence of the dioxide functional group. This functional group enhances its chemical reactivity and potential applications. The compound’s unique fused ring structure also contributes to its distinct properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
206256-13-5 |
|---|---|
Molecular Formula |
C15H10N2O3S |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
12,12-dioxo-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H10N2O3S/c18-15-13-14(9-5-1-2-6-10(9)16-13)21(19,20)12-8-4-3-7-11(12)17-15/h1-8,16H,(H,17,18) |
InChI Key |
NEQFULQJXNIORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


